(5Z)-5-(2-ethoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one
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Overview
Description
(5Z)-5-(2-ethoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one is an organic compound that belongs to the thiazolone family. This compound is characterized by its unique structure, which includes a thiazolone ring substituted with an ethoxybenzylidene group and a sulfanyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(2-ethoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one typically involves the condensation of 2-ethoxybenzaldehyde with 2-mercaptothiazolone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product through a nucleophilic addition-elimination mechanism.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(2-ethoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ethoxybenzylidene group can be reduced to the corresponding ethylbenzyl group.
Substitution: The thiazolone ring can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Ethylbenzyl-substituted thiazolone.
Substitution: Various substituted thiazolones depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its biological activities.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (5Z)-5-(2-ethoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its unique structural features. The thiazolone ring and the ethoxybenzylidene group may play crucial roles in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-(2-methoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one
- (5Z)-5-(2-chlorobenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one
- (5Z)-5-(2-hydroxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one
Uniqueness
(5Z)-5-(2-ethoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets compared to its analogs.
Properties
IUPAC Name |
(5Z)-5-[(2-ethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S2/c1-2-15-9-6-4-3-5-8(9)7-10-11(14)13-12(16)17-10/h3-7H,2H2,1H3,(H,13,14,16)/b10-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPKQOLAHHBQSR-YFHOEESVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C2C(=O)NC(=S)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C\2/C(=O)NC(=S)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6319-50-2 |
Source
|
Record name | MLS002639371 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31060 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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